1H-Imidazole, 1-hydroxy-2-methyl-
Description
Properties
IUPAC Name |
1-hydroxy-2-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-4-5-2-3-6(4)7/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINPHWNDUMOALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-hydroxy-2-methyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of Grignard reagents to react with 2-formyl-1-methyl-1H-imidazole, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 1H-Imidazole, 1-hydroxy-2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-hydroxy-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methyl groups on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1H-Imidazole, 1-hydroxy-2-methyl-.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the imidazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce halogenated imidazoles.
Scientific Research Applications
1H-Imidazole, 1-hydroxy-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their substituent effects are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
- Polarity and Solubility: The hydroxyl group in 1-hydroxy-2-methylimidazole likely increases aqueous solubility compared to 1-methylimidazole, which is more lipophilic and used in non-polar applications . Hydroxymethyl derivatives (e.g., 2-(hydroxymethyl)-1-methylimidazole HCl) exhibit enhanced solubility due to polar -CH₂OH and ionic hydrochloride salt formation .
- Reactivity: The hydroxyl group may participate in hydrogen bonding or act as a site for further functionalization (e.g., glycosylation or esterification), similar to hydroxymethyl derivatives . In contrast, 1-methylimidazole’s non-reactive methyl group makes it a stable base for catalysis .
- Biological Activity : Imidazole derivatives with hydroxyl or hydroxymethyl groups are frequently employed in drug synthesis due to improved bioavailability. For example, imidazole-based antifungals (e.g., ketoconazole) leverage hydroxyl groups for target binding .
Research Findings on Substituent Impacts
- Hydroxyl Groups : Hydroxyl-substituted imidazoles demonstrate increased solubility and bioavailability, critical for pharmaceutical applications. For instance, Suvarna (2015) highlights hydroxylated imidazoles as key intermediates in antiviral and antimicrobial agents .
- Methyl Groups: Methylation at the 1- or 2-position enhances metabolic stability and steric shielding. N-Methylimidazole () is non-toxic and widely used as a solvent, whereas 2-methyl substitution may influence ring electronics .
- Safety Profiles : Substituted imidazoles with hydroxyl groups may exhibit reduced toxicity compared to halogenated or nitro derivatives. For example, 2,3-dihydro-2-methyl-1H-imidazole () is classified as a skin/eye irritant (H315/H319), but hydroxyl groups could mitigate such risks .
Table 2: Hypothetical Properties of 1-Hydroxy-2-Methylimidazole
Q & A
Q. What are the recommended synthetic routes for 1-hydroxy-2-methylimidazole derivatives, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, halogenated nitrobenzene derivatives can react with substituted imidazoles in the presence of K₂CO₃ and CuI under argon at 120°C for 24 hours . Purification via column chromatography is typically required. Optimization may include adjusting stoichiometry, solvent (e.g., DMF for polar intermediates), or temperature to improve yield.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Safety protocols for handling aryl halides and high-temperature reactions are critical .
Q. How can structural characterization of 1-hydroxy-2-methylimidazole derivatives be performed?
- Methodology :
- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve crystal structures .
- Spectroscopy : Combine ¹H/¹³C NMR (to confirm substitution patterns), FT-IR (to identify functional groups like -OH), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Q. What safety precautions are essential when handling 1-hydroxy-2-methylimidazole in the laboratory?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H302) .
Advanced Research Questions
Q. How can computational modeling (e.g., CoMSIA) guide the design of 1-hydroxy-2-methylimidazole analogs with enhanced biological activity?
- Methodology :
- QSAR Modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., steric, electrostatic) with activity. For example, a CoMSIA model trained on 44 imidazole analogs can predict antiepileptic efficacy (pED50 values) .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins, such as antioxidant enzymes or microbial targets .
- Validation : Validate predictions via in vitro assays (e.g., MES test for antiepileptic activity) .
Q. How can researchers resolve contradictions in reported toxicity data for imidazole derivatives?
- Approach :
- Data Harmonization : Compare acute toxicity (e.g., LD50) across standardized assays (OECD guidelines) and species (e.g., rodent vs. human cell lines) .
- Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) to explain species-specific differences .
- Case Study : For 1-hydroxy-2-methylimidazole, reconcile oral toxicity (H302) with in vitro cytotoxicity data by assessing bioavailability and metabolite profiles.
Q. What strategies are effective for stabilizing 1-hydroxy-2-methylimidazole derivatives during storage?
- Solutions :
- Environmental Control : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group .
- Excipient Compatibility : Use lyophilization with stabilizers (e.g., trehalose) for hygroscopic derivatives .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored via HPLC can identify optimal formulations .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
